molecular formula C4H4N4O3S B589824 6-Amino-5-nitro-2-thio-uracil CAS No. 98020-47-4

6-Amino-5-nitro-2-thio-uracil

Cat. No.: B589824
CAS No.: 98020-47-4
M. Wt: 188.161
InChI Key: PSGCAERCCYCCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-5-nitro-2-thio-uracil is a heterocyclic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of an amino group at the 6th position, a nitro group at the 5th position, and a thio group at the 2nd position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-2-thio-uracil typically involves the introduction of the amino, nitro, and thio groups onto the uracil ring. One common method involves the nitration of 6-amino-2-thio-uracil, followed by purification and isolation of the desired product. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for the purification and crystallization of the compound to achieve the desired purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitro-2-thio-uracil undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Scientific Research Applications

6-Amino-5-nitro-2-thio-uracil has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-2-thio-uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the thio group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Amino-2-thio-uracil: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitro-2-thio-uracil: Lacks the amino group, affecting its biological activity and reactivity.

    6-Amino-5-nitro-uracil:

Uniqueness

6-Amino-5-nitro-2-thio-uracil is unique due to the presence of all three functional groups (amino, nitro, and thio) on the uracil ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-amino-5-nitro-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3S/c5-2-1(8(10)11)3(9)7-4(12)6-2/h(H4,5,6,7,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGCAERCCYCCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=S)NC1=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662353
Record name 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98020-47-4
Record name 6-Amino-5-nitro-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Amino-5-nitro-2-thio-uracil
Reactant of Route 2
6-Amino-5-nitro-2-thio-uracil
Reactant of Route 3
6-Amino-5-nitro-2-thio-uracil
Reactant of Route 4
6-Amino-5-nitro-2-thio-uracil
Reactant of Route 5
6-Amino-5-nitro-2-thio-uracil
Reactant of Route 6
6-Amino-5-nitro-2-thio-uracil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.